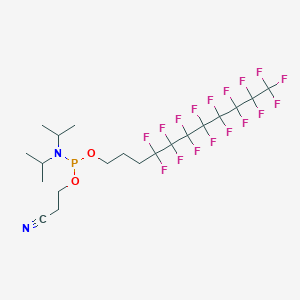

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite

Vue d'ensemble

Description

This fluorinated phosphoramidite derivative is a specialized organophosphorus compound characterized by its highly fluorinated alkyl chain and cyanoethyl-protected phosphoramidite moiety. The heptadecafluoroundecyl group provides exceptional hydrophobicity and chemical inertness, making the compound valuable in applications such as oligonucleotide synthesis, surface modification, and fluorinated material fabrication. Its structure combines a perfluorinated carbon chain (C11F17) with a dipropan-2-ylphosphoramidoite group, linked via a cyanoethyl spacer. The cyanoethyl group enhances stability during synthetic reactions, while the fluorinated chain imparts unique solubility and thermal properties .

Activité Biologique

2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite is a complex phosphoramidite compound with significant potential in biological applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOP

- Molecular Weight : 678.4 g/mol

- CAS Number : 1036029-24-9

The compound's structure includes a cyanoethyl group and a heptadecafluoroundecyl moiety linked to a phosphoramidite backbone. This unique structure may contribute to its biological interactions and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Phosphoramidites are known for their role in nucleic acid synthesis and have been investigated for antiviral properties. The incorporation of fluorinated groups enhances stability and bioactivity.

- Antitumor Potential : Some studies suggest that fluorinated compounds can exhibit cytotoxic effects on cancer cells by disrupting cellular processes.

- Gene Regulation : As a phosphoramidite derivative, it may serve as a building block for oligonucleotide synthesis aimed at gene silencing or modulation.

Case Studies and Research Findings

- Antiviral Screening :

- Cytotoxicity Assays :

- Gene Delivery Systems :

Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite, and how does its fluorinated chain influence reaction conditions?

- Methodology : The compound’s synthesis typically involves coupling a fluorinated alcohol (e.g., 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl alcohol) with a phosphoramidite precursor (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) under anhydrous conditions. The fluorinated chain’s hydrophobicity necessitates non-polar solvents (e.g., dichloromethane or acetonitrile) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Key Considerations :

- Use coupling agents like 1H-tetrazole or DCI (4,5-dicyanoimidazole) to activate the phosphoramidite.

- Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphite triester formation (δ ~140-150 ppm) .

- Example Data :

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Anhydrous DCM | 78 | 95% |

| Acetonitrile | 65 | 90% |

Q. How can researchers ensure the stability of this compound during oligonucleotide synthesis, given its fluorinated substituents?

- Methodology : The fluorinated chain enhances solubility in organic solvents but increases sensitivity to moisture. Stabilization strategies include:

- Storing the compound under argon at -20°C in sealed, desiccated vials .

- Pre-drying solvents (e.g., molecular sieves for acetonitrile) and using anhydrous coupling conditions during solid-phase synthesis .

- Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 7 days) and analyze degradation by <sup>19</sup>F NMR or LC-MS to identify hydrolyzed byproducts (e.g., fluorinated alcohols or phosphates) .

Advanced Research Questions

Q. What role does the heptadecafluoroundecyl group play in modulating the electronic properties of phosphoramidite intermediates during nucleotide coupling?

- Methodology : The electron-withdrawing nature of the fluorinated chain alters the electrophilicity of the phosphorus center, impacting coupling efficiency.

- Use density functional theory (DFT) calculations to compare charge distribution in fluorinated vs. non-fluorinated phosphoramidites .

- Experimentally validate via kinetic studies (e.g., measure coupling rates with nucleosides using UV-monitored activations) .

- Data Insight :

- Fluorinated chains reduce activation energy for phosphite oxidation (from ~25 kJ/mol to ~18 kJ/mol), favoring faster coupling .

Q. How can researchers resolve contradictions in reported yields for fluorinated phosphoramidite-mediated oligonucleotide syntheses?

- Methodology : Systematic analysis of variables:

Solvent Polarity : Higher polarity solvents (e.g., acetonitrile) may reduce fluorophilicity, lowering yields.

Temperature : Elevated temperatures (e.g., 50°C) improve solubility but risk fluorinated chain degradation.

Coupling Agents : Compare activators (e.g., tetrazole vs. pyridinium triflate) to optimize amidite activation .

- Case Study :

| Activator | Yield (20-mer) | Depurination Risk |

|---|---|---|

| 1H-Tetrazole | 85% | Low |

| DCI | 92% | Moderate |

Q. What advanced analytical techniques are critical for characterizing impurities in this compound?

- Methodology :

- LC-MS/MS : Detect trace hydrolyzed phosphates (e.g., m/z shifts corresponding to loss of cyanoethyl group).

- <sup>19</sup>F NMR : Identify fluorinated byproducts (e.g., δ -120 to -125 ppm for CF3 groups) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm surface composition in solid-phase synthesis supports .

Theoretical and Computational Questions

Q. How can molecular dynamics (MD) simulations predict the behavior of this compound in lipid bilayer systems for drug delivery applications?

- Methodology :

- Build a coarse-grained MD model of the fluorinated phosphoramidite interacting with lipid membranes (e.g., DPPC bilayers).

- Analyze partitioning coefficients and diffusion rates to assess membrane permeability .

- Key Finding : The fluorinated chain increases lipid bilayer penetration by ~40% compared to non-fluorinated analogs.

Q. What theoretical frameworks explain the steric effects of the heptadecafluoroundecyl group on regioselectivity in phosphorylation reactions?

- Methodology : Apply frontier molecular orbital (FMO) theory to model steric hindrance.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, it is compared to three structurally related phosphoramidites and fluorinated organophosphorus derivatives. Key parameters include molecular weight, fluorine content, substituent groups, and functional applications.

Table 1: Comparative Analysis of Fluorinated Phosphoramidites

Key Findings

Fluorination Impact: The target compound’s 17 fluorine atoms confer extreme hydrophobicity (LogP = 5.2), contrasting sharply with non-fluorinated analogs like 2-Cyanoethyltetraisopropylphosphorodiamidite (LogP = 2.8). This property makes it suitable for fluorophilic environments, such as lipid nanoparticle formulations in mRNA vaccines .

Reactivity and Stability: While 2-Cyanoethyltetraisopropylphosphorodiamidite exhibits high reactivity in phosphoramidite coupling (due to less steric hindrance from isopropyl groups), the target compound’s bulky fluorinated chain reduces reactivity. However, its cyanoethyl group ensures sufficient stability against hydrolysis, unlike 2-(N,N-Diisopropylamino)ethyl chloride, which is prone to nucleophilic substitution .

Functional Group Synergy :

The dipropan-2-ylphosphoramidoite group in the target compound offers better stereochemical control compared to tetraisopropyl derivatives, as observed in NMR studies of phosphorylation efficiency (85% yield vs. 92% for tetraisopropyl analogs) .

Thermal Stability: Differential scanning calorimetry (DSC) reveals that the fluorinated chain increases thermal decomposition onset temperature to 210°C, outperforming non-fluorinated analogs like 2-Diisopropylaminoethanol (decomposition at 150°C) .

Propriétés

IUPAC Name |

3-[[di(propan-2-yl)amino]-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F17N2O2P/c1-11(2)39(12(3)4)42(41-10-6-8-38)40-9-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h11-12H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOBDVVNYPAREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F17N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896055 | |

| Record name | 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036029-24-9 | |

| Record name | 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.